Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate
Description
Contextualization within Organosulfur and Amide Chemistry
Organosulfur compounds are integral to numerous areas of chemistry and biology, with the sulfanyl (B85325) linkage playing a crucial role in the structure and function of many biologically active molecules. researchgate.net Amide chemistry, on the other hand, is fundamental to the synthesis of peptides, polymers, and a vast array of pharmaceuticals. Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate resides at the intersection of these two vital fields, presenting a molecular architecture that allows for the study of reactions and properties influenced by both the sulfur atom and the amide functionality.
Overview of Structural Motifs and Their Chemical Relevance
The chemical behavior of this compound is dictated by its three primary structural components: the acetamidophenyl moiety, the sulfanyl linkage, and the potassium acetate (B1210297) group.
Acetamidophenyl Moiety in Synthetic Pathways
The acetamidophenyl group, a common feature in many pharmaceutical compounds, including the well-known analgesic acetaminophen (B1664979), provides a scaffold that is both synthetically versatile and biologically relevant. nih.govtandfonline.com The presence of the amide group and the aromatic ring allows for a range of chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The electronic nature of the acetamido group can influence the reactivity of the phenyl ring in electrophilic aromatic substitution reactions.
Sulfanyl Linkage in Organic Transformations
The sulfanyl (-S-) linkage, also known as a thioether, is a key functional group in organosulfur chemistry. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation to form sulfoxides and sulfones. This reactivity is central to many organic transformations and is a key feature in the biological activity of numerous sulfur-containing natural products and pharmaceuticals.
Scope and Research Objectives for the Chemical Compound
While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research objectives. These include its exploration as a synthetic intermediate for the preparation of novel pharmaceutical analogues, leveraging the reactivity of the sulfanyl linkage and the acetamidophenyl core. Further investigations could focus on its potential biological activities, given the prevalence of its structural motifs in known bioactive molecules. The compound also serves as an excellent model for studying the influence of the potassium counterion on the reactivity of thioether-containing carboxylates in various organic transformations. The primary objective of such research would be to fully characterize its chemical properties and explore its utility in synthetic and medicinal chemistry.
Chemical Compound Data
| Property | Value |
| IUPAC Name | potassium;2-[(4-acetamidophenyl)sulfanyl]acetate |
| CAS Number | 1007190-42-2 |
| Molecular Formula | C10H10KNO3S |
| Molecular Weight | 263.35 g/mol |
| SMILES | CC(=O)NC1=CC=C(C=C1)SCC(=O)[O-].[K+] |
Detailed Research Findings
Due to the limited specific research on this compound, the following findings are based on the known chemistry of its constituent parts.
The acetamidophenyl moiety is a well-established pharmacophore. Organosulfur compounds derived from acetaminophen (4-acetamidophenol) have been investigated for their potential to mitigate acetaminophen-induced hepatotoxicity. nih.govtandfonline.com The introduction of a sulfur-containing group can modulate the metabolic pathways of acetaminophen, potentially reducing the formation of toxic metabolites.
The reactivity of the sulfanyl linkage is a cornerstone of organosulfur chemistry. Thioethers can be readily oxidized to sulfoxides and sulfones, which have distinct chemical and physical properties. These oxidized derivatives are also found in a variety of biologically active compounds. The sulfur atom can also be involved in the formation of sulfonium (B1226848) salts, which are versatile intermediates in organic synthesis.
The combination of a thioether and a carboxylate, as seen in this molecule, presents interesting synthetic possibilities. For instance, molecules with a similar thioacetic acid substructure are used to introduce thiol groups into molecules through nucleophilic substitution followed by hydrolysis. The potassium salt form suggests that it could be employed as a nucleophile in reactions with alkyl halides to form more complex thioether derivatives.
The role of the potassium counterion is also a subject of research in organic synthesis. The nature of the alkali metal cation can influence the stereochemistry and regioselectivity of certain reactions. In the case of this compound, the potassium ion could potentially chelate with the oxygen atoms of the acetate and amide groups, influencing the conformation and reactivity of the molecule.
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2-(4-acetamidophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S.K/c1-7(12)11-8-2-4-9(5-3-8)15-6-10(13)14;/h2-5H,6H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGQDGRKURHWRL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10KNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Potassium 2 4 Acetamidophenyl Sulfanyl Acetate
Precursor Synthesis and Functional Group Introduction
The initial phase of the synthesis focuses on constructing a key intermediate, N-(4-hydroxyphenyl)acetamide, and subsequently introducing the sulfanylacetic acid moiety before final salt formation.
Synthesis of Substituted Phenyl Precursors
A primary precursor for the synthesis is 4-aminophenol, which provides the core phenyl ring with correctly positioned amino and hydroxyl groups. A common industrial route to 4-aminophenol is the catalytic hydrogenation of nitrobenzene. unive.itacs.org This process typically involves the reduction of nitrobenzene to N-phenylhydroxylamine, which then undergoes an acid-catalyzed Bamberger rearrangement to yield the desired 4-aminophenol. researchgate.netrasayanjournal.co.in
This reaction is often carried out as a one-pot synthesis in a biphasic medium using a platinum-on-carbon (Pt/C) catalyst in the presence of aqueous sulfuric acid. acs.orgresearchgate.net Optimization of reaction parameters such as hydrogen pressure, temperature, and stirring rate is crucial to maximize the yield of 4-aminophenol and minimize the formation of byproducts like aniline. unive.itacs.org Alternative methods include the reduction of nitrobenzene with zinc powder in the presence of an acid catalyst. rasayanjournal.co.in
Table 1: Reaction Parameters for 4-Aminophenol Synthesis from Nitrobenzene
| Method | Catalyst/Reagent | Acid | Key Conditions | Selectivity/Yield | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation & Rearrangement | Pt/C | Aqueous H₂SO₄ | Optimized H₂ pressure, temperature, and stirring | Selectivity (PAP/Aniline) of 5.4 | acs.org |
| Catalytic Hydrogenation & Rearrangement | Pt-Sn/Al₂O₃ | Carbonic Acid (from CO₂) | 140°C, 5.5 MPa CO₂, 0.2 MPa H₂ | Up to 85% selectivity | researchgate.net |
| Reduction & Rearrangement | Zinc Powder | H₂SO₄ | Reaction at 70°C for 150 min | ~47% yield | rasayanjournal.co.in |
Introduction of the Acetamide (B32628) Functionality
The introduction of the acetamide group is achieved through the N-acetylation of 4-aminophenol. This reaction forms N-(4-hydroxyphenyl)acetamide, a widely known compound also called paracetamol or acetaminophen (B1664979). uwaterloo.ca The most common and efficient method for this transformation is the reaction of 4-aminophenol with acetic anhydride (B1165640). uwaterloo.carsc.org The amino group of 4-aminophenol is more nucleophilic than the hydroxyl group, allowing for selective acetylation at the nitrogen atom. aber.ac.uk
The reaction is typically carried out by treating 4-aminophenol with acetic anhydride in a suitable solvent system, which can include water or an organic solvent like ethyl acetate (B1210297). uwaterloo.caaber.ac.uk The process is often heated to ensure completion. uwaterloo.ca While highly effective, reaction conditions must be controlled to prevent the potential for O-acetylation, which would lead to the formation of a diacetylated byproduct. rsc.org
Table 2: Conditions for Acetylation of 4-Aminophenol
| Reagents | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| 4-aminophenol, Acetic Anhydride | Water | Heating in a water bath (~85°C) | Formation of crude N-(4-hydroxyphenyl)acetamide | uwaterloo.ca |
| 4-aminophenol, Acetic Anhydride, Pyridine (catalyst) | Ethyl Acetate | Stirring for 30 minutes at room temperature | Formation of the di-acetylated intermediate | aber.ac.uk |
Formation of the Sulfanyl (B85325) Bridge
The formation of the thioether (sulfanyl) linkage is a critical step in the synthesis. This involves creating a C-S bond to attach the acetic acid moiety to the phenyl ring. A plausible synthetic route involves the reaction of N-(4-hydroxyphenyl)acetamide with thioglycolic acid (mercaptoacetic acid). This reaction, a variation of thioether synthesis from phenols, would directly introduce the desired –S–CH₂–COOH group. google.com
Alternatively, a multi-step approach can be employed. This could involve converting the hydroxyl group of N-(4-hydroxyphenyl)acetamide into a better leaving group, followed by nucleophilic substitution with a thioglycolate salt. Another strategy is the direct coupling of an aryl halide with a thiol. For instance, converting N-(4-hydroxyphenyl)acetamide to N-(4-iodophenyl)acetamide would allow for a copper-catalyzed coupling reaction with a sulfur source to generate an aryl thiol, which could then be alkylated with a haloacetic acid. organic-chemistry.org Metal-free arylation of thiols using diaryliodonium salts also presents a modern approach to C-S bond formation. researchgate.net
Acetate and Potassium Salt Formation
The final step in the synthesis is the formation of the potassium salt of the carboxylic acid. This is a straightforward acid-base reaction. The intermediate compound, 2-[(4-acetamidophenyl)sulfanyl]acetic acid, is treated with a suitable potassium base. acs.org
Potassium hydroxide (B78521) (KOH) is commonly used for this purpose. quora.comresearchgate.net The carboxylic acid is typically dissolved in a suitable solvent, such as an alcohol, and a stoichiometric amount of an aqueous or alcoholic solution of KOH is added. google.com The reaction results in the deprotonation of the carboxylic acid to form the carboxylate anion and the potassium cation, yielding the final product, Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate. The salt can then be isolated by evaporation of the solvent or by precipitation.
Reaction Pathway Design and Optimization
Multi-Step Synthesis Strategies
The design of a viable multi-step synthesis pathway relies on retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. The forward synthesis then builds upon these precursors step-by-step.
A logical pathway for this compound is as follows:
Step 1: Precursor Synthesis: Production of 4-aminophenol from nitrobenzene via catalytic hydrogenation and Bamberger rearrangement.
Step 2: Acetamide Formation: Selective N-acetylation of 4-aminophenol using acetic anhydride to yield N-(4-hydroxyphenyl)acetamide.
Step 3: Sulfanyl Bridge Formation: Introduction of the thioacetic acid moiety by reacting N-(4-hydroxyphenyl)acetamide with thioglycolic acid or through an alternative C-S coupling strategy.
Step 4: Salt Formation: Neutralization of the resulting carboxylic acid with potassium hydroxide to form the final potassium salt.
Each step in this sequence must be optimized. This includes selecting the appropriate solvents, catalysts, reaction temperatures, and purification methods to maximize the yield and purity of each intermediate before proceeding to the next step. For example, the acetylation step must be controlled to avoid O-acetylation, and the C-S bond formation step must be efficient to avoid complex purification challenges. The principles of multi-step synthesis emphasize the importance of planning each functional group transformation to build molecular complexity effectively. youtube.com
Catalyst Selection and Reaction Conditions
The synthesis of the parent acid, 2-[(4-acetamidophenyl)sulfanyl]acetic acid, is typically carried out via a nucleophilic substitution reaction. The selection of catalyst and reaction conditions is crucial for optimizing the reaction rate and yield.
Base Selection: A base is required to deprotonate the thiol group of 4-acetamidothiophenol (B72494), forming a more nucleophilic thiophenolate anion. Common bases for this purpose include alkali metal hydroxides (e.g., potassium hydroxide, sodium hydroxide) and carbonates (e.g., potassium carbonate, sodium carbonate). The choice of base can influence the reaction rate and the solubility of the reactants. The use of potassium carbonate is common in the synthesis of related sulfide (B99878) derivatives. wiley.com
Solvent Selection: The choice of solvent is critical and depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed as they can dissolve both the thiophenol derivative and the haloacetate. wiley.com Alcohols like ethanol (B145695) can also be used, particularly when a base like sodium acetate is employed. semanticscholar.orgresearchgate.net
Reaction Temperature and Time: The reaction temperature can vary depending on the reactivity of the substrates and the solvent used. Typically, the reaction is carried out at temperatures ranging from room temperature to reflux. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight. wiley.com
Catalyst: While the reaction can proceed without a catalyst, phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide) can be employed to enhance the reaction rate, especially in biphasic systems. PTCs facilitate the transfer of the thiophenolate anion from the aqueous phase (if a hydroxide base is used) to the organic phase where the haloacetate is present.
| Parameter | Typical Conditions | Rationale |
| Base | Potassium Carbonate, Sodium Hydroxide | Deprotonates the thiol for nucleophilic attack. |
| Solvent | Acetone, Ethanol, DMF | Solubilizes reactants. |
| Temperature | Room Temperature to Reflux | Controls reaction rate. |
| Catalyst | Phase-Transfer Catalyst (optional) | Enhances reaction rate in biphasic systems. |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. These principles focus on areas such as the use of safer solvents, energy efficiency, and waste reduction.
Use of Greener Solvents: Traditional syntheses often employ volatile and potentially hazardous organic solvents. A key green chemistry approach is to replace these with more environmentally benign alternatives. Water is an ideal green solvent, and its use in the synthesis of thioacetates has been explored. rsc.org Ethanol, which can be derived from renewable resources, is another greener alternative to solvents like DMF. semanticscholar.orgresearchgate.net
Energy Efficiency: Microwave-assisted synthesis is a powerful tool in green chemistry that can significantly reduce reaction times and energy consumption compared to conventional heating methods. The application of microwave irradiation has been shown to be effective in Suzuki coupling reactions to synthesize related thiophene derivatives, suggesting its potential applicability in the S-alkylation step. researchgate.net
Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. The S-alkylation of 4-acetamidothiophenol with chloroacetic acid, followed by neutralization, represents a route with good atom economy as most atoms from the reactants are incorporated into the final product and a simple inorganic salt byproduct.
Use of Renewable Feedstocks and Safer Chemicals: While the immediate precursors may be derived from petrochemical sources, a broader green chemistry perspective would involve exploring biocatalytic routes or the use of bio-based starting materials. For instance, biocatalytic methods are being developed for the synthesis of acetaminophen (a related structure), which could potentially be adapted for the synthesis of precursors. nih.gov Additionally, minimizing the use of hazardous reagents like chloroacetyl chloride by opting for a route involving chloroacetic acid is a step towards a safer process. wiley.com
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Safer Solvents | Use of water or ethanol instead of DMF or acetone. | Reduced toxicity and environmental impact. |
| Energy Efficiency | Microwave-assisted reaction. | Faster reaction times, lower energy consumption. |
| Atom Economy | S-alkylation followed by neutralization. | High incorporation of reactant atoms into the product, minimizing waste. |
| Safer Chemicals | Use of chloroacetic acid instead of chloroacetyl chloride. | Reduced hazard and improved safety profile. |
Chemical Reactivity and Mechanistic Investigations of Potassium 2 4 Acetamidophenyl Sulfanyl Acetate
Reactions Involving the Acetate (B1210297) Moiety
The acetate group, -CH₂COO⁻K⁺, is a key reactive site in the molecule. Its chemical behavior can range from acting as a leaving group to being a precursor for carbanion formation and undergoing esterification reactions.
Role as a Leaving Group
In principle, the acetate group can function as a leaving group in nucleophilic substitution reactions. However, acetate is generally considered a relatively poor leaving group compared to halides or sulfonates. purechemistry.orglibretexts.org Its effectiveness as a nucleofuge is dependent on the reaction conditions and the nature of the attacking nucleophile. stackexchange.com For the acetate moiety in 2-[(4-acetamidophenyl)sulfanyl]acetate to act as a leaving group, a nucleophile would need to attack the alpha-carbon. The stability of the resulting carboxylate anion would be a driving force for the reaction.
Carbanion Generation and Subsequent Reactivity
The methylene (B1212753) protons alpha to both the sulfur atom and the carboxylate group are acidic and can be removed by a strong base to generate a carbanion. The resulting carbanion is stabilized by resonance delocalization onto the carboxylate group and potentially by d-orbital participation from the adjacent sulfur atom.
A study on the reactivity of the α-carbanion of (phenylthio)acetic acid and its ester provides a strong analogy. rsc.org Treatment of (phenylthio)acetic acid with two equivalents of a strong base, such as lithium diisopropylamide (LDA), generates a dianion where one negative charge is on the carboxylate and the other is on the α-carbon. rsc.org This α-carbanion is a potent nucleophile.
Table 1: Reactivity of Arylthioacetate Carbanions with Electrophiles
| Electrophile | Product Type | Observations |
| Aldehydes and Ketones | α-(1-hydroxyalkyl) derivatives | Excellent yields are typically obtained with both saturated aldehydes and ketones. rsc.org |
| Conjugated Enones | 1,2-addition or 1,4-addition | The dianion of the acid favors 1,2-addition, while the monoanion of the ester favors 1,4-addition. rsc.org |
| Esters | Phenylthiomethyl ketones | Reaction with saturated esters leads to the formation of ketones via decarboxylation of the intermediate. rsc.org |
This reactivity suggests that the potassium salt of 2-[(4-acetamidophenyl)sulfanyl]acetate could similarly be deprotonated at the alpha-carbon to form a dianion, which could then participate in various carbon-carbon bond-forming reactions.
Esterification and Transesterification Pathways
The carboxylate group of Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate can be converted into an ester through esterification. The corresponding carboxylic acid, 2-[(4-acetamidophenyl)sulfanyl]acetic acid, can undergo Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction with an alcohol is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
Common Acid Catalysts for Fischer Esterification:
Sulfuric Acid (H₂SO₄) masterorganicchemistry.com
p-Toluenesulfonic Acid (TsOH) masterorganicchemistry.com
Lewis Acids organic-chemistry.org
Alternatively, the ester can be synthesized under milder conditions using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification, which is particularly useful for substrates with acid-sensitive functional groups. rug.nl
Once the ester is formed, it can undergo transesterification, which is the exchange of the alkoxy group of an ester with that of another alcohol. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. wikipedia.org Base-catalyzed transesterification proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com This process is also an equilibrium, which can be shifted by using a large excess of the new alcohol or by removing the alcohol that is displaced. wikipedia.orgyoutube.com
Transformations of the Sulfanyl (B85325) Linkage
The thioether linkage (-S-) is another focal point for the chemical reactivity of the molecule, being susceptible to both oxidation and nucleophilic attack at the sulfur atom.
Oxidation Reactions of the Thioether
The sulfur atom in the thioether linkage can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This transformation is a common and important reaction of thioethers. mdpi.com A variety of oxidizing agents can be employed to achieve this, with the choice of reagent often determining whether the reaction stops at the sulfoxide or proceeds to the sulfone.
Table 2: Common Oxidizing Agents for Thioethers
| Oxidizing Agent | Product(s) | Conditions and Selectivity |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Often used with a catalyst or in a suitable solvent like acetic acid. The selectivity for sulfoxide can be high under controlled conditions. mdpi.com |
| Peroxy Acids (e.g., m-CPBA) | Sulfoxide, Sulfone | Stoichiometry dependent; one equivalent typically yields the sulfoxide, while two equivalents lead to the sulfone. |
| Sodium Periodate (NaIO₄) | Sulfoxide | Generally selective for the formation of sulfoxides. |
| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically oxidizes thioethers directly to sulfones. |
The oxidation of methyl phenyl sulfide (B99878) and its derivatives has been extensively studied and serves as a good model. mdpi.comresearchgate.net For instance, the aerobic oxidation of methyl aryl sulfides to their corresponding sulfoxides can be achieved with high efficiency under mild, transition-metal-free conditions. mdpi.com The electron-donating nature of the 4-acetamido group would likely facilitate the oxidation of the sulfur atom in this compound. The oxidation of similar sulfides, such as 4-chlorophenyl methyl sulfide, has also been documented. nih.gov
Nucleophilic Displacement at Sulfur
While thioethers typically act as nucleophiles through the lone pairs on the sulfur atom, under certain conditions, the sulfur atom itself can become an electrophilic center, a concept known as umpolung. acsgcipr.org This can be achieved by converting the thioether into a species where one of the groups attached to the sulfur can act as a leaving group.
More commonly, nucleophilic attack occurs at the carbon atom adjacent to the sulfur, with the thiol acting as the nucleophile in the synthesis of the thioether. pearson.com However, direct nucleophilic displacement at the sulfur atom of an aryl thioether is less common but can occur if the sulfur is activated by a suitable leaving group. acsgcipr.org For instance, in reactions involving Bunte salts or thiosulfonates, a carbon-based nucleophile can attack the sulfur atom, displacing the leaving group. acsgcipr.org
In the context of aryl thioethers, nucleophilic aromatic substitution (SNAr) is a more prevalent mechanism for the formation and cleavage of the C-S bond, where a nucleophile displaces a leaving group on the aromatic ring. acsgcipr.orgresearchgate.net For a nucleophile to attack the sulfur atom of 2-[(4-acetamidophenyl)sulfanyl]acetate, the acetate moiety would have to function as a leaving group, which is generally unfavorable as discussed earlier. A more plausible scenario for cleavage of the C-S bond would involve initial modification of the sulfur, for example, oxidation to a sulfonium (B1226848) salt, which would create a better leaving group.
Cleavage Reactions of the Sulfanyl Bridge
The sulfanyl bridge (C-S bond) in this compound is a key reactive site. Cleavage of this bond can proceed through several mechanistic pathways, including oxidative, reductive, and transition-metal-catalyzed processes. The specific conditions of a reaction dictate which pathway is favored.
Research into related aryl thioacetates and aryl sulfides has shown that the C–S bond can be cleaved under various conditions. For instance, nickel-catalyzed reactions of thioacetates with aryl iodides proceed via C–S bond cleavage as part of a carbonylative coupling process to form aryl thioesters. researchgate.net This suggests that transition metals can facilitate the activation and subsequent cleavage of the sulfanyl linkage in the subject compound. Another approach involves the use of a nickel catalyst and zinc, which enables the alkyl- or arylthiolation of aryl iodides through the cleavage of a disulfide's S-S bond, a process that shares mechanistic similarities with C-S bond activation. organic-chemistry.org
Furthermore, studies on aryl sulfoxides have demonstrated that Brønsted acids can promote the desulfination of electron-rich sulfoxides, resulting in C–S bond cleavage to yield the corresponding arene and a disulfide. researchgate.net While this compound is a sulfide and not a sulfoxide, this finding points to the possibility of acid-catalyzed C-S bond scission, particularly if the sulfur atom is first oxidized.
Reductive cleavage is another plausible pathway. Strong reducing agents can break the C-S bond to generate a thiol (in this case, 4-acetamidothiophenol) and acetate. The specific products would depend on the nature of the reducing agent and the reaction workup.
Table 1: Potential Cleavage Reactions of the Sulfanyl Bridge
| Reaction Type | Reagents/Catalysts | Potential Products | Mechanistic Insight |
| Oxidative Cleavage | Strong Oxidizing Agents (e.g., H₂O₂, KMnO₄) | 4-acetamidobenzenesulfonic acid, Acetic acid | Oxidation of sulfur to sulfoxide/sulfone followed by C-S bond scission. |
| Reductive Cleavage | Strong Reducing Agents (e.g., Na/NH₃, LiAlH₄) | 4-acetamidothiophenol (B72494), Ethanol (B145695) | Direct reduction of the thioether linkage. |
| Transition-Metal-Catalyzed Cleavage | Nickel or Palladium catalysts, Zinc | Varies depending on coupling partner (e.g., Aryl thioesters) | Involves oxidative addition of the C-S bond to the metal center. researchgate.netorganic-chemistry.org |
| Acid-Promoted Cleavage | Strong Brønsted or Lewis Acids | 4-acetamidophenol, Thioacetic acid | Protonation of the sulfur atom, making the acetamidophenyl group a better leaving group. researchgate.net |
Reactivity of the Acetamidophenyl Unit
The 4-acetamidophenyl group is a substituted aromatic ring that possesses distinct reactive sites at the aromatic ring itself and the amide functional group.
The acetamido group (–NHCOCH₃) is a powerful ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. stackexchange.com Although the nitrogen atom is adjacent to an electron-withdrawing carbonyl group, its lone pair of electrons can be delocalized into the benzene (B151609) ring through a resonance effect (+R effect). This resonance donation increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.orgwikipedia.org
This activating effect is somewhat moderated by the inductive electron-withdrawing effect (-I effect) of the electronegative nitrogen and oxygen atoms. stackexchange.com Consequently, the acetamido group is a moderately activating group, less so than an amino (–NH₂) or hydroxyl (–OH) group, but more activating than an alkyl group. masterorganicchemistry.com In this compound, the sulfanylacetate group is also an ortho-, para-director, albeit a deactivating one. Since the two groups are para to each other, they will direct incoming electrophiles to the positions ortho to the more strongly activating acetamido group (positions 2 and 6 relative to the -NHCOCH₃ group).
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Expected Major Product(s) |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | Potassium 2-{[(4-acetamido-3-nitrophenyl)]sulfanyl}acetate |
| Halogenation | Br⁺ (from Br₂/FeBr₃) | Potassium 2-{[(3-bromo-4-acetamidophenyl)]sulfanyl}acetate |
| Sulfonation | SO₃ (from fuming H₂SO₄) | Potassium 2-{[(4-acetamido-3-sulfophenyl)]sulfanyl}acetate |
| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | Potassium 2-{[(4-acetamido-3-acylphenyl)]sulfanyl}acetate |
The amide linkage within the acetamido group is stable but can undergo various transformations under specific conditions.
Hydrolysis: The most common reaction is hydrolysis, which can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: In the presence of a strong acid and heat, the amide is hydrolyzed to yield 4-aminophenylsulfanyl acetate (as its ammonium (B1175870) salt) and acetic acid.
Base-catalyzed hydrolysis: Treatment with a strong base, such as sodium hydroxide (B78521), followed by an acidic workup, will also cleave the amide bond to produce 4-aminophenylsulfanyl acetate and an acetate salt.
Reduction: The amide can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the acetamido group (–NHCOCH₃) into an ethylamino group (–NHCH₂CH₃).
Conversion to Thioamide: The oxygen atom of the amide can be replaced with sulfur using thiating reagents, such as Lawesson's reagent or phosphorus pentasulfide, to form the corresponding thioamide. researchgate.net This transformation alters the electronic properties and coordination chemistry of the functional group.
Beyond standard electrophilic aromatic substitution, the acetamidophenyl ring can be functionalized through various modern cross-coupling reactions. The directing effects of the existing acetamido and sulfanylacetate groups are crucial for determining the regioselectivity of these transformations. researchgate.net For instance, palladium-catalyzed C-H activation/functionalization reactions could be directed to the positions ortho to the acetamido group. The specific outcome would depend heavily on the catalyst, ligands, and reaction conditions employed.
Role of the Potassium Counterion in Reaction Mechanisms
The potassium cation (K⁺), while often considered a "spectator ion," can play a significant role in the reaction mechanism, influencing both reaction rates and selectivity.
The influence of the counterion, known as the cationic effect, is well-documented in various organic reactions. researchgate.netchemrxiv.org In the context of this compound, the K⁺ ion can exert its influence in several ways:
Lewis Acidity: The potassium ion can coordinate to lone pairs of electrons on oxygen or sulfur atoms in the substrate or in reagents. This coordination can polarize bonds, making certain sites more electrophilic or nucleophilic. For example, coordination to the carboxylate oxygen atoms could influence the nucleophilicity of the sulfur atom or the reactivity of the carboxylate group itself in substitution reactions.
Stabilization of Intermediates: In reactions involving charged intermediates or transition states, the potassium ion can provide electrostatic stabilization. This can lower the activation energy of a particular pathway, thereby increasing the reaction rate. researchgate.net
Solubility and Aggregation: The nature of the cation affects the solubility of the salt in different organic solvents. By influencing the state of aggregation (e.g., ion pairs vs. free ions), the potassium ion can alter the effective concentration and reactivity of the anionic substrate, which in turn impacts reaction rates and selectivity. researchgate.net For example, in electrochemical reactions, product selectivity has been shown to be greatly affected by the identity of the alkali metal cation (Li⁺, Na⁺, K⁺, Cs⁺), with larger cations like potassium favoring certain products over others. researchgate.net This is often attributed to how the cation structures the solvent and influences the potential at the electrode-solution interface.
Table 3: Potential Roles of the Potassium Counterion (K⁺)
| Effect | Mechanism | Potential Impact on Reactions |
| Lewis Acid Catalysis | Coordination to heteroatoms (O, S) | Activation of carbonyl groups; Polarization of C-S bond. |
| Transition State Stabilization | Electrostatic interaction with anionic transition states | Increased reaction rate by lowering the activation energy. |
| Solubility Modulation | Formation of specific ion pairs or aggregates | Altered substrate availability and nucleophilicity, affecting rate and selectivity. |
| Control of Basicity/Nucleophilicity | Degree of ion pairing with the carboxylate anion | A tightly bound ion pair reduces the nucleophilicity of the carboxylate compared to a free ion. |
Ion-Pairing Phenomena in Solution-Phase Reactions
The reactivity of this compound in solution is significantly influenced by the formation of ion pairs between the potassium cation (K⁺) and the 2-[(4-acetamidophenyl)sulfanyl]acetate anion. This phenomenon, where oppositely charged ions associate to form a distinct chemical entity, is particularly prominent in solvents of low to moderate dielectric constant. The extent of ion-pairing and the nature of the ion pairs formed—ranging from solvent-separated ion pairs (SSIP) to contact ion pairs (CIP)—can dictate the nucleophilicity of the carboxylate anion and, consequently, the kinetics and mechanism of its reactions.
In a solvent-separated ion pair , the potassium cation and the carboxylate anion are separated by one or more solvent molecules. In this state, the anion behaves similarly to a "free" ion, and its reactivity is at its highest. Conversely, in a contact ion pair , the cation and anion are in direct contact, which reduces the nucleophilicity of the carboxylate group due to electrostatic shielding by the potassium ion. The equilibrium between these states is highly dependent on the solvent's properties.
The dielectric constant of the solvent is a critical factor; solvents with higher dielectric constants can effectively solvate the ions, favoring the dissociation into free ions or the formation of solvent-separated ion pairs. In contrast, solvents with low dielectric constants promote the formation of contact ion pairs and even higher-order ionic aggregates. This behavior is typical for alkali metal salts of organic acids.
The nature of the cation also plays a role in the strength of the ion pair. While specific data for 2-[(4-acetamidophenyl)sulfanyl]acetate is not available, studies on similar carboxylate systems have shown that the tendency for contact ion-pair formation often follows the order Li⁺ > Na⁺ > K⁺. This is related to the charge density of the cation; smaller cations with higher charge density form tighter ion pairs.
Illustrative Data on Solvent Effects on Ion-Pairing
The following table illustrates the hypothetical effect of solvent polarity on the association constant (Kₐ) for ion-pair formation of this compound at 298 K. Higher Kₐ values indicate a greater tendency for ion-pair formation.
| Solvent | Dielectric Constant (ε) at 298 K | Association Constant (Kₐ) / M⁻¹ | Predominant Species |
| Water | 78.5 | < 10 | Free Ions |
| Methanol | 32.7 | 50 - 100 | Solvent-Separated Ion Pairs |
| Ethanol | 24.5 | 200 - 500 | Solvent-Separated/Contact Ion Pairs |
| Acetone | 20.7 | 1000 - 5000 | Contact Ion Pairs |
| Dioxane | 2.2 | > 10000 | Contact Ion Pairs / Aggregates |
Note: The data in this table is illustrative and based on general trends observed for potassium carboxylates in various solvents. Specific experimental data for this compound is not publicly available.
Impact on Nucleophilic Substitution Reactions
The degree of ion-pairing directly affects the rate of nucleophilic substitution reactions where the 2-[(4-acetamidophenyl)sulfanyl]acetate anion acts as a nucleophile. For instance, in an Sₙ2 reaction with an alkyl halide, the reaction rate is expected to be higher in polar, aprotic solvents that promote the formation of free anions or solvent-separated ion pairs, as these are more potent nucleophiles.
Hypothetical Kinetic Data for an Sₙ2 Reaction
The table below presents hypothetical second-order rate constants (k₂) for the reaction of this compound with methyl iodide in different solvents, illustrating the impact of ion-pairing on reactivity.
| Solvent | Dielectric Constant (ε) at 298 K | Relative Rate Constant (k₂) |
| Acetonitrile | 37.5 | 1.00 |
| Acetone | 20.7 | 0.25 |
| Tetrahydrofuran (THF) | 7.6 | 0.05 |
| Dioxane | 2.2 | 0.01 |
Note: This data is hypothetical and serves to illustrate the expected trend in reactivity based on the principles of ion-pairing in Sₙ2 reactions.
Advanced Spectroscopic and Diffraction Based Structural Elucidation of Potassium 2 4 Acetamidophenyl Sulfanyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.
Proton NMR (¹H NMR) for Proton Connectivity and Environment
¹H NMR spectroscopy would be instrumental in identifying the number of unique proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings. For Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate, characteristic signals would be expected for the protons of the acetamido group, the aromatic ring, and the methylene (B1212753) group of the acetate (B1210297) moiety. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns would reveal adjacent protons.
Table 1: Predicted ¹H NMR Data for 2-[(4-acetamidophenyl)sulfanyl]acetate Anion *
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ (acetamide) | ~2.1 | Singlet | N/A |
| CH₂ (acetate) | ~3.6 | Singlet | N/A |
| Aromatic H | ~7.4-7.6 | Multiplet | N/A |
| NH (amide) | ~9.9 | Singlet (broad) | N/A |
| *Note: These are predicted values for the anionic part of the molecule and may vary in the actual potassium salt depending on the solvent and other experimental conditions. No experimental data was found. |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical nature (e.g., aliphatic, aromatic, carbonyl).
Table 2: Predicted ¹³C NMR Data for 2-[(4-acetamidophenyl)sulfanyl]acetate Anion *
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| CH₃ (acetamide) | ~24 |
| CH₂ (acetate) | ~38 |
| Aromatic C | ~119-140 |
| C=O (amide) | ~169 |
| C=O (carboxylate) | ~175 |
| *Note: These are predicted values for the anionic part of the molecule and may vary in the actual potassium salt depending on the solvent and other experimental conditions. No experimental data was found. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations
Two-dimensional NMR techniques are powerful tools for establishing detailed molecular connectivity.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to assign protons on the aromatic ring and confirm the connectivity within molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different fragments of the molecule, such as linking the sulfanyl (B85325) group to the aromatic ring and the acetate group.
Without experimental data, a detailed analysis of these correlations for this compound cannot be performed.
Solid-State NMR for Crystalline Forms
Solid-state NMR would be particularly useful for studying the crystalline form of this compound. This technique can provide information about the local environment of the potassium ion and how it interacts with the carboxylate group of the anion in the solid state. Studies on other potassium salts have shown that ³⁹K solid-state NMR can be a sensitive probe of the local structure. nih.govacs.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm the expected molecular formula of C₁₀H₁₀KNO₃S.
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data *
| Ion | Calculated Exact Mass (m/z) |
| [C₁₀H₁₀NO₃S]⁻ (anion) | 224.0387 |
| [C₁₀H₁₀KNO₃S + H]⁺ (protonated molecule) | 264.0118 |
| [C₁₀H₁₀KNO₃S + Na]⁺ (sodium adduct) | 286.0037 |
| *Note: These are calculated theoretical values. No experimental data was found. |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, the fragmentation pattern of a molecule in the mass spectrometer offers a virtual fingerprint, enabling detailed structural confirmation. In the analysis of this compound, electron ionization mass spectrometry (EI-MS) would be expected to induce a series of characteristic bond cleavages.
The fragmentation of the anionic component, 2-[(4-acetamidophenyl)sulfanyl]acetate, is predicted to proceed through several key pathways. The molecular ion peak would correspond to the mass of the 2-[(4-acetamidophenyl)sulfanyl]acetate anion. Prominent fragments would likely arise from the following cleavages:
Loss of the Carboxylate Group: A primary fragmentation event would be the loss of the carboxylate group as carbon dioxide (CO₂), resulting in a significant fragment ion.
Cleavage of the Sulfide (B99878) Bond: The carbon-sulfur bonds are susceptible to cleavage. Fragmentation could occur on either side of the sulfur atom, leading to ions corresponding to the thiophenolate moiety and the acetate fragment.
Fragmentation of the Acetamido Group: The acetamido functional group can undergo characteristic fragmentation, including the loss of a ketene (B1206846) molecule (CH₂=C=O) or the entire acetamido group.
Aromatic Ring Fragmentation: The stability of the aromatic ring means that its fragmentation typically occurs after the cleavage of its substituents.
By analyzing the masses of these fragments, the connectivity of the atoms within the molecule can be pieced together, confirming the structure of this compound. A proposed fragmentation pathway is detailed in the table below.
| Fragment Ion (m/z) | Proposed Structure/Lost Neutral |
| [M]⁻ | 2-[(4-acetamidophenyl)sulfanyl]acetate anion |
| [M - CO₂]⁻ | Loss of carbon dioxide from the carboxylate group |
| [M - CH₂COO]⁻ | Cleavage of the S-CH₂ bond, loss of the carboxymethyl radical |
| [C₆H₄(NHCOCH₃)S]⁻ | Ion corresponding to the 4-acetamidothiophenolate fragment |
| [C₆H₄S]⁻ | Loss of the acetamido group from the thiophenolate fragment |
| [CH₃CO]⁺ | Acetyl cation, a common fragment from the acetamido group (in positive mode) |
This table represents a predicted fragmentation pattern based on the chemical structure and general principles of mass spectrometry.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a compound.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic absorption frequency, making FTIR an excellent tool for functional group identification. For this compound, the FTIR spectrum would be expected to display several key absorption bands that confirm the presence of its constituent functional groups.
The most notable feature for the potassium salt, as opposed to its parent carboxylic acid, would be the absence of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Amide C=O (Amide I) | C=O Stretch | 1630 - 1695 |
| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1610 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Carboxylate (COO⁻) | Symmetric Stretch | 1400 - 1450 |
| C-N Stretch | C-N Stretch | 1200 - 1350 |
| C-S Stretch | C-S Stretch | 600 - 800 |
This table presents expected FTIR absorption bands based on the compound's structure and known correlations.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring and the sulfur-containing moiety.
Key expected Raman shifts would include the symmetric stretching of the aromatic ring, the C-S bond stretching, and the symmetric stretching of the carboxylate group. These vibrations, when analyzed in conjunction with the FTIR data, provide a more complete picture of the molecule's vibrational modes.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Amide C=O | C=O Stretch | 1630 - 1695 |
| Aromatic Ring | Ring Breathing Mode | ~1000 |
| Carboxylate (COO⁻) | Symmetric Stretch | 1400 - 1450 |
| C-S Stretch | C-S Stretch | 600 - 800 |
This table outlines the predicted key Raman shifts for the compound.
X-ray Diffraction Analysis
X-ray diffraction (XRD) techniques are indispensable for determining the solid-state structure of crystalline materials. They provide information on the arrangement of atoms in a crystal lattice and can be used to identify different crystalline phases.
For this compound, an SCXRD analysis would reveal the precise geometry of the 2-[(4-acetamidophenyl)sulfanyl]acetate anion, including the planarity of the aromatic ring and the conformation of the acetamido and sulfanylacetate groups. It would also detail the coordination environment of the potassium cation, showing how it interacts with the carboxylate and potentially other atoms of the anion, as well as any water molecules of crystallization. This technique provides an unambiguous determination of the absolute structure.
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com This technique is crucial for identifying the crystalline form of a substance, detecting polymorphism (the existence of multiple crystal forms), and assessing the purity of a sample. nih.gov
The PXRD pattern of a pure, crystalline sample of this compound would consist of a series of peaks at specific diffraction angles (2θ), with characteristic relative intensities. This pattern is unique to its crystal structure and can be used for quality control purposes to ensure lot-to-lot consistency.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 60 |
| 21.1 | 4.21 | 95 |
| 25.6 | 3.48 | 70 |
| 28.9 | 3.09 | 50 |
This table provides a hypothetical PXRD data set to illustrate the type of information obtained from this analysis.
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
A comprehensive understanding of the supramolecular architecture of this compound is crucial for elucidating its solid-state properties. Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic electron densities) is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.
However, a prerequisite for conducting a Hirshfeld surface analysis is the availability of a determined crystal structure, typically in the form of a Crystallographic Information File (CIF). Despite extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no publicly available crystal structure data for this compound or its corresponding free acid, 2-[(4-acetamidophenyl)sulfanyl]acetic acid, could be located.
In the absence of experimental crystallographic data, a theoretical Hirshfeld surface analysis cannot be performed. Such an analysis would typically involve the following steps:
Generation of the Hirshfeld Surface: The Hirshfeld surface is generated by calculating the ratio of the promolecule electron density to the procrystal electron density.
Mapping of dnorm: The normalized contact distance (dnorm) is mapped onto the Hirshfeld surface. This property is calculated from the distances of any point on the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically colored red, indicate intermolecular contacts shorter than the sum of the van der Waals radii, highlighting significant interactions such as hydrogen bonds. Blue regions correspond to contacts longer than the van der Waals radii, while white areas represent contacts of approximately the van der Waals separation.
2D Fingerprint Plots: Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. These plots represent a histogram of di versus de, where each point on the plot corresponds to a point on the Hirshfeld surface. The distribution and shape of the points in the fingerprint plot are characteristic of specific types of intermolecular interactions. For instance, sharp spikes are indicative of strong, directional interactions like hydrogen bonds, while more diffuse regions represent weaker, less specific contacts.
For a molecule like this compound, one would anticipate a rich variety of intermolecular interactions. The acetamido group is capable of forming strong N-H···O hydrogen bonds, which would likely be a dominant feature in the crystal packing. The carboxylate group would be involved in ionic interactions with the potassium cation, as well as potentially forming O···H contacts. The phenyl ring could participate in C-H···π and potentially π-π stacking interactions. The sulfur atom could also be involved in weaker S···H or S···O/N contacts.
A hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface area for this compound, based on the analysis of similar functionalized aromatic compounds, is presented in the table below. It is important to emphasize that these are illustrative values and the actual contributions can only be determined from experimental crystal structure data.
| Intermolecular Contact | Hypothetical Contribution (%) |
| H···H | 40 - 50 |
| O···H/H···O | 20 - 30 |
| C···H/H···C | 10 - 15 |
| S···H/H···S | 5 - 10 |
| K···O | 5 - 10 |
| C···C | < 5 |
| N···H/H···N | < 5 |
| Other | < 5 |
Without the foundational crystallographic data, a detailed and scientifically accurate analysis of the intermolecular interactions for this compound using Hirshfeld surface analysis remains speculative. The determination of its crystal structure is an essential next step to enable a rigorous investigation of its solid-state chemistry.
Computational and Theoretical Chemistry Studies of Potassium 2 4 Acetamidophenyl Sulfanyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For the anionic component of the target molecule, 2-[(4-acetamidophenyl)sulfanyl]acetate, DFT calculations can elucidate key aspects of its electronic structure.
Typical DFT studies involve the optimization of the molecular geometry to find the most stable arrangement of atoms. Following optimization, a range of electronic properties can be calculated. A crucial aspect of such studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. For acetamide (B32628) derivatives, DFT studies have shown that substitutions on the phenyl ring can significantly influence these orbital energies. nih.gov
A hypothetical DFT analysis of 2-[(4-acetamidophenyl)sulfanyl]acetate would likely reveal the distribution of electron density across the molecule. The HOMO is expected to be localized on the electron-rich regions, such as the sulfur atom and the phenyl ring, while the LUMO may be distributed over the carbonyl groups and the aromatic system.
Table 1: Hypothetical DFT-Calculated Electronic Properties of 2-[(4-acetamidophenyl)sulfanyl]acetate Anion
| Property | Predicted Value (Arbitrary Units) | Description |
| HOMO Energy | -6.2 eV | Indicates the energy of the highest occupied molecular orbital, related to the ionization potential. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the electron affinity. |
| HOMO-LUMO Gap | 4.7 eV | The energy difference between the HOMO and LUMO, a measure of chemical reactivity. |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |
Note: The values in this table are illustrative and would require specific DFT calculations for accurate determination.
Ab Initio Methods for Molecular Conformation and Reactivity
Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theory for studying molecular conformation and reactivity. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can offer more accurate energy predictions, especially for systems where electron correlation is important.
Reactivity indices, such as atomic charges and Fukui functions, can also be derived from ab initio calculations to predict the most likely sites for electrophilic or nucleophilic attack.
Transition State Analysis for Reaction Pathways
Understanding the mechanisms of chemical reactions involving this compound requires the identification of transition states, which are the high-energy structures that connect reactants and products. Quantum chemical methods are essential for locating these transition states and calculating the activation energies of reactions.
For example, the hydrolysis of the amide or the thioester linkage are potential reaction pathways. Transition state analysis could elucidate the step-by-step mechanism of these processes, including the role of the potassium cation or solvent molecules in stabilizing the transition state. Computational studies on the reactions of aryl thioacetates have demonstrated the utility of DFT in mapping out reaction profiles and determining the most favorable mechanistic pathways. nih.gov Such analyses would involve locating the transition state geometry and performing frequency calculations to confirm that it has exactly one imaginary frequency corresponding to the reaction coordinate.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and the influence of the environment.
Conformational Analysis and Flexibility
MD simulations are particularly well-suited for studying the conformational flexibility of the 2-[(4-acetamidophenyl)sulfanyl]acetate anion. By simulating the molecule over a period of nanoseconds, it is possible to observe the various conformations it can adopt and the transitions between them. This is especially important for understanding how the molecule might interact with biological macromolecules, where flexibility can play a crucial role in binding.
The trajectory from an MD simulation can be analyzed to determine the root-mean-square deviation (RMSD) of the atomic positions, providing a measure of the structural stability over time. Additionally, principal component analysis (PCA) can be used to identify the dominant modes of motion in the molecule. For related N-acetyl-phenyl derivatives, MD simulations have been used to explore their dynamic behavior and interaction with their environment. mdpi.com
Solvent Effects on Molecular Behavior
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations explicitly including solvent molecules (e.g., water) can provide a detailed picture of the solvation shell around the potassium cation and the organic anion.
These simulations can reveal the nature of hydrogen bonding between the amide and carboxylate groups of the anion and water molecules. They can also shed light on the coordination of the potassium ion with the carboxylate group and surrounding water molecules. The radial distribution function (RDF) is a common analytical tool used in MD simulations to quantify the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in the solute. This provides a structural description of the solvation process.
Intermolecular Interaction Dynamics
The intermolecular interactions of this compound are governed by a combination of strong ionic forces and weaker non-covalent interactions. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for dissecting these complex interactions. researchgate.netrsc.org
In a condensed phase or in solution, the primary interaction is the ionic bond between the potassium cation (K⁺) and the carboxylate anion (-COO⁻). Beyond this, a network of non-covalent interactions dictates the compound's structure, stability, and properties. These can be systematically investigated using computational models.
Ion-Dipole and Ion-Pair Interactions: Molecular dynamics simulations can model the solvation of the potassium salt, revealing the coordination of solvent molecules around the K⁺ ion and the carboxylate group. The interaction energies and coordination numbers can be calculated to understand the stability of the solvated species.
Hydrogen Bonding: The acetamido group (-NHCOCH₃) is a prime site for hydrogen bonding. The amide proton (-NH) can act as a hydrogen bond donor, while the carbonyl oxygen (-C=O) can act as an acceptor. Quantum chemical calculations can determine the geometries and energies of these hydrogen bonds, which play a crucial role in the crystal packing and solution-phase aggregation of the molecule.
Sulfur-Containing Interactions: The thioether linkage introduces the possibility of non-covalent sulfur interactions. The sulfur atom, being a relatively large and polarizable atom, can participate in various weak interactions, including σ-hole interactions, which are crucial in drug design and material science. researchgate.net Computational studies on other aryl sulfides have demonstrated the importance of these interactions in determining molecular conformation and crystal architecture.
Table 1: Predicted Intermolecular Interaction Energies for Key Functional Groups in this compound (Illustrative Data)
| Interacting Groups | Type of Interaction | Estimated Interaction Energy (kcal/mol) | Computational Method |
| K⁺ --- ⁻OOC- | Ion-Pairing | -100 to -120 | DFT |
| K⁺ --- O=C (amide) | Ion-Dipole | -10 to -20 | DFT |
| -NH --- O=C- (intermolecular) | Hydrogen Bond | -5 to -8 | DFT |
| C-S-C --- Aromatic Ring | Sulfur-π Interaction | -1 to -3 | DFT |
| Phenyl Ring --- Phenyl Ring | π-Stacking | -2 to -5 | DFT |
Note: The data in this table are illustrative and based on typical values for similar functional groups found in computational chemistry literature. Specific values for the title compound would require dedicated calculations.
In Silico Reaction Modeling
In silico reaction modeling allows for the investigation of potential chemical transformations of this compound at a molecular level. Quantum chemical calculations are instrumental in predicting reaction outcomes and elucidating detailed mechanistic pathways. nih.govrsc.orgresearchgate.net
Computational methods can be used to predict the reactivity of different sites within the molecule. For instance, the nucleophilicity of the sulfur atom can be compared to that of the amide nitrogen or the aromatic ring. This is crucial for predicting the outcomes of reactions with various electrophiles.
One common reaction involving thioethers is oxidation. Computational models can predict the susceptibility of the sulfur atom to oxidation and the relative stability of the resulting sulfoxide (B87167) and sulfone. Similarly, for reactions like nucleophilic aromatic substitution (SNAr) on the phenyl ring, computational models can predict the regioselectivity by calculating the activation energies for nucleophilic attack at different positions. nih.govacsgcipr.org
Once a potential reaction is identified, computational chemistry can be used to map out the entire reaction mechanism. This involves locating the transition state structures and calculating the activation energy barriers. For example, the mechanism of hydrolysis of the amide bond or the cleavage of the C-S bond can be investigated.
DFT calculations can provide detailed geometries of reactants, intermediates, transition states, and products along a reaction coordinate. acs.org For instance, in a potential S-alkylation reaction, the transition state for the nucleophilic attack of the sulfur atom on an alkyl halide can be modeled, and the associated energy barrier can be calculated to estimate the reaction rate. nih.gov
Table 2: Illustrative Calculated Activation Energies for Potential Reactions of the 2-[(4-acetamidophenyl)sulfanyl]acetate Anion
| Reaction Type | Reagent | Calculated Activation Energy (kcal/mol) | Computational Method |
| S-Oxidation to Sulfoxide | H₂O₂ | 15 - 25 | DFT (B3LYP/6-31G) |
| Amide Hydrolysis (Acid-Catalyzed) | H₃O⁺ | 20 - 30 | DFT (B3LYP/6-31G) |
| Nucleophilic Aromatic Substitution (ortho to -S-) | CH₃O⁻ | > 35 | DFT (B3LYP/6-31G*) |
Note: These values are hypothetical and serve to illustrate the type of data that can be obtained from in silico reaction modeling. Actual values would depend on the specific reaction conditions and computational level of theory.
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) models aim to establish a quantitative link between the chemical structure of a molecule and its reactivity. These models are invaluable for predicting the properties of new compounds without the need for extensive experimental work.
QSRR models are mathematical equations that correlate molecular descriptors with a specific measure of reactivity, such as a reaction rate constant or an equilibrium constant. mdpi.com For a series of derivatives of this compound, a QSRR model could be developed to predict, for example, their rate of oxidation.
The first step in building a QSRR model is to calculate a set of molecular descriptors. These can include:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific substituent parameters.
Topological Descriptors: Connectivity indices that describe the branching of the molecule.
These descriptors would then be correlated with experimental reactivity data using statistical methods like multiple linear regression or machine learning algorithms. nih.gov
Predictive modeling for chemical transformations extends the QSRR concept to forecast the outcome of reactions for new, untested molecules. By building a robust model based on a training set of known reactions, it becomes possible to predict the reactivity of novel derivatives. uvic.ca
For this compound, a predictive model could be developed to assess how different substituents on the phenyl ring would affect the nucleophilicity of the sulfur atom. This would be highly valuable in the context of designing new molecules with tailored reactivity. For instance, electron-donating groups on the ring would be expected to increase the electron density on the sulfur, enhancing its nucleophilicity, and a predictive model could quantify this effect.
Table 3: Key Molecular Descriptors for QSRR Modeling of 2-[(4-acetamidophenyl)sulfanyl]acetate and its Derivatives (Illustrative)
| Derivative (Substituent on Phenyl Ring) | HOMO Energy (eV) | LUMO Energy (eV) | Charge on Sulfur Atom (e) | Dipole Moment (Debye) |
| H (Parent Compound) | -6.5 | -1.2 | -0.25 | 5.8 |
| 4-NO₂ | -7.2 | -2.0 | -0.22 | 8.5 |
| 4-OCH₃ | -6.1 | -1.0 | -0.28 | 6.2 |
Note: This table presents hypothetical descriptor values to illustrate the input for a QSRR model. These values are typically calculated using quantum chemistry software.
No Publicly Available Computational Studies Found for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical chemistry studies focusing on the polymorphism, crystal engineering, crystal structure prediction, or intermolecular forces of this compound have been identified.
This absence of dedicated research into the solid-state properties of this particular chemical compound means that an article detailing its computational and theoretical chemistry, as per the requested outline, cannot be generated at this time.
The requested article structure hinged on the availability of detailed research findings in the following areas:
Polymorphism and Crystal Engineering Studies
Simulation of Crystal Packing and Intermolecular Forces:This subsection would necessitate research that has simulated the arrangement of molecules in the crystal lattice and analyzed the nature and strength of the forces (such as hydrogen bonds, van der Waals forces, and electrostatic interactions) that govern the crystal packing.
Searches were also conducted for the corresponding acid, 2-[(4-acetamidophenyl)sulfanyl]acetic acid, in the hope that computational studies on the parent molecule might provide some transferable insights. However, these searches also failed to yield any relevant studies on its crystal structure prediction or polymorphism.
While general methodologies and the importance of such computational studies in pharmaceutical and material sciences are well-documented, their specific application to this compound has not been reported in publicly accessible scientific literature. Therefore, the creation of data tables and a detailed discussion of research findings is not feasible.
Exploration of Derivatization and Analogues of Potassium 2 4 Acetamidophenyl Sulfanyl Acetate
Synthesis of Structural Analogues
The structural framework of Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These modifications can be systematically approached by altering the acetamidophenyl moiety, the sulfanyl (B85325) linkage and adjacent carbon chain, the acetate (B1210297) functional group, or the counterion.
Modification of the Acetamidophenyl Moiety
The acetamidophenyl group provides several avenues for derivatization. The acetyl group can be hydrolyzed to the corresponding amine, which can then be reacted with a variety of acylating or alkylating agents to introduce different substituents. Furthermore, the aromatic ring itself is amenable to electrophilic substitution reactions, allowing for the introduction of functional groups at the positions ortho or meta to the acetamido group.
A general strategy for modifying the N-acyl group involves the initial hydrolysis of the acetamide (B32628) to yield 4-aminophenylthioacetic acid. This intermediate can then be acylated with various acid chlorides or anhydrides to produce a range of N-substituted analogues.
Table 1: Examples of N-Acyl Analogues of 4-Aminophenylthioacetic Acid
| Acylating Agent | Resulting N-Substituent | Reference |
| Benzoyl Chloride | Benzamido | General Acylation |
| Propionyl Chloride | Propanamido | General Acylation |
| Chloroacetyl Chloride | Chloroacetamido |
Additionally, the amino group of 4-aminophenylthioacetic acid can be converted to other functional groups through diazotization reactions, further expanding the scope of accessible analogues.
Variation of the Sulfanyl Linkage and Adjacent Carbon Chain
The sulfanyl (thioether) linkage can be oxidized to a sulfoxide (B87167) or a sulfone, altering the electronic properties and steric bulk of the molecule. Oxidation is typically achieved using controlled amounts of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
The carbon chain adjacent to the sulfur atom can also be extended. Homologation to introduce additional methylene (B1212753) units between the sulfur and the carboxylate group can be achieved through multi-step synthetic sequences. For instance, reaction of 4-acetamidothiophenol (B72494) with a 3-halopropanoic acid derivative would yield the corresponding 3-[(4-acetamidophenyl)sulfanyl]propanoic acid.
Table 2: Potential Analogues with Modified Sulfanyl Linkage and Carbon Chain
| Modification | Resulting Compound Name | Synthetic Approach |
| Oxidation | Potassium 2-[(4-acetamidophenyl)sulfinyl]acetate | Controlled oxidation of the sulfide (B99878) |
| Oxidation | Potassium 2-[(4-acetamidophenyl)sulfonyl]acetate | Further oxidation of the sulfoxide |
| Homologation | Potassium 3-[(4-acetamidophenyl)sulfanyl]propanoate | Reaction with a 3-halopropanoate |
Substitution of the Acetate Functional Group
The carboxylate group of 2-[(4-acetamidophenyl)sulfanyl]acetic acid is readily converted into a variety of other functional groups, most commonly esters and amides.
Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. For example, reaction with methanol or ethanol (B145695) would yield methyl 2-[(4-acetamidophenyl)sulfanyl]acetate and ethyl 2-[(4-acetamidophenyl)sulfanyl]acetate, respectively. A patent describes the synthesis of a similar ester by reacting an acyl chloride with N-(4'-hydroxyphenyl)acetamide.
Amidation: Amides are typically formed by activating the carboxylic acid, for instance by converting it to an acid chloride, and then reacting it with a primary or secondary amine. A wide range of amides can be prepared using various amines. For example, reaction with aniline would produce N-phenyl-2-[(4-acetamidophenyl)sulfanyl]acetamide. The synthesis of N-(4-acetamidophenyl)-2-(benzothiazol-2-thio)acetamide, a related amide, has been reported.
Table 3: Representative Ester and Amide Derivatives
| Derivative Type | Reactant | Resulting Compound Name |
| Ester | Methanol | Methyl 2-[(4-acetamidophenyl)sulfanyl]acetate |
| Ester | Ethanol | Ethyl 2-[(4-acetamidophenyl)sulfanyl]acetate |
| Amide | Ammonia | 2-[(4-acetamidophenyl)sulfanyl]acetamide |
| Amide | Aniline | N-phenyl-2-[(4-acetamidophenyl)sulfanyl]acetamide |
Alteration of the Counterion
The potassium counterion can be exchanged for other cations through salt metathesis reactions. This is often achieved by dissolving the potassium salt in a suitable solvent and adding a salt of the desired cation, leading to the precipitation of a less soluble salt. For example, the addition of a soluble sodium or calcium salt could lead to the formation of sodium 2-[(4-acetamidophenyl)sulfanyl]acetate or calcium 2-[(4-acetamidophenyl)sulfanyl]acetate, respectively. The synthesis of sodium salts of similar sulfinylacetates has been documented. The preparation of various alkali metal salts of other organic acids is also a well-established process.
Formation of Complex Molecular Architectures
The functional groups present in this compound make it a potential building block for the construction of larger, more complex molecular structures, including macrocyclic systems.
Incorporation into Macrocyclic Systems
While specific examples of the direct incorporation of this compound into macrocyclic systems like cryptands, calixarenes, or cyclodextrins are not prevalent in the reviewed literature, the structural features of its parent acid, 2-[(4-acetamidophenyl)sulfanyl]acetic acid, suggest feasible synthetic routes for such constructions.
Cryptands: Cryptands are three-dimensional polycyclic polyether amines that can encapsulate metal ions. The synthesis of cryptands often involves the reaction of a diamine with a diacid chloride or a dihalide. The carboxylic acid of 2-[(4-acetamidophenyl)sulfanyl]acetic acid could be converted to a diacid chloride, which could then be reacted with a suitable diazacrown ether in a high-dilution condensation reaction to form a cryptand with the acetamidophenylthioacetate moiety as part of its structure.
Calixarenes: Calixarenes are macrocycles formed from the condensation of phenols and formaldehyde. They can be functionalized at their upper or lower rims. The carboxylic acid group of 2-[(4-acetamidophenyl)sulfanyl]acetic acid could be used to functionalize the hydroxyl groups on the lower rim of a calixarene through an esterification reaction. This would result in a calixarene decorated with one or more acetamidophenylthioacetate units.
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can be chemically modified at their hydroxyl groups. Similar to calixarenes, the carboxylic acid of 2-[(4-acetamidophenyl)sulfanyl]acetic acid could be attached to the hydroxyl groups of a cyclodextrin via ester linkages. This would create a cyclodextrin derivative with the potential for dual host-guest chemistry, utilizing both the cyclodextrin cavity and the appended functional groups.
The synthesis of such complex architectures would require multi-step procedures and careful optimization of reaction conditions to achieve the desired macrocyclization and functionalization.
Polymerization and Materials Science Applications
The incorporation of sulfur-containing moieties into polymer backbones is a known strategy to enhance material properties, including thermal stability and degradability. While direct polymerization studies on this compound are not extensively documented in publicly available literature, the principles of sulfur-containing polymer synthesis offer a theoretical framework for its potential applications. For instance, ring-opening copolymerization (ROCOP) is a versatile method for creating sulfur-containing polymers. This process often utilizes catalysts to combine monomers like oxetanes with sulfur-containing compounds. fu-berlin.de Combining borane Lewis acids with potassium acetate crown ether complexes has been shown to effectively mediate the ROCOP of oxetanes with a variety of sulfur-containing monomers, yielding high-melting, semicrystalline materials with improved thermal stability. fu-berlin.de
Theoretically, the acetate group of this compound could act as an initiator in such polymerization reactions. The cooperative action between a Lewis acid and the potassium cation could facilitate the ring-opening of an epoxide or other cyclic monomer, followed by propagation involving the sulfur-containing monomer. This approach could lead to the development of novel polymers with tailored properties for various materials science applications.
Interactive Data Table: Potential Monomers for Copolymerization
| Monomer Class | Specific Example | Potential Polymer Property |
| Oxetanes | 3,3-Dimethyloxetane | Enhanced thermal stability |
| Epoxides | Propylene oxide | Introduction of functional side chains |
| Lactones | ε-Caprolactone | Biodegradability |
Structure-Reactivity Relationship (SAR) Studies in Chemical Design
Structure-reactivity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity and function. For this compound, SAR studies would be crucial in designing derivatives with modified properties.
Elucidation of Key Structural Elements for Chemical Function
The chemical function of this compound is dictated by several key structural features:
Acetamidophenyl Group: The acetamido group (-NHCOCH₃) is an important functional group found in many pharmaceuticals. Its electronic properties can influence the reactivity of the entire molecule.
Sulfanyl Linkage (-S-): The thioether bridge is a key structural element. The sulfur atom can influence the molecule's conformation and participate in various chemical reactions.
Acetate Group (-CH₂COO⁻ K⁺): The potassium acetate moiety confers water solubility and can act as a nucleophile or a leaving group in chemical transformations.
Quantitative structure-activity relationship (QSAR) studies on related acetamidosulfonamide derivatives have demonstrated that modifications to the molecular structure can significantly impact biological activities. For example, the introduction of an ethylene group connected to a pyridine ring has been shown to enhance antioxidant activities in a series of sulfonamides. researchgate.net Such studies provide a blueprint for how modifications to the core structure of this compound could be used to tune its chemical function.
Design Principles for Modified Reactivity Profiles
Based on established chemical principles and SAR studies of analogous compounds, several design principles can be proposed to modify the reactivity profile of this compound:
Modification of the Acetamido Group: Altering the acyl group (e.g., replacing acetyl with a larger or more electron-withdrawing group) could modulate the electronic properties of the phenyl ring and, consequently, the reactivity of the sulfanyl linkage.
Substitution on the Phenyl Ring: Introducing substituents on the aromatic ring can significantly alter the molecule's electronic and steric properties. Electron-withdrawing groups would likely increase the acidity of the methylene protons adjacent to the sulfur, while electron-donating groups would have the opposite effect.
Oxidation of the Sulfanyl Linkage: The thioether can be oxidized to a sulfoxide or a sulfone. This transformation would drastically change the geometry and electronic properties of the sulfur center, leading to a significant alteration in the compound's reactivity and potential biological activity.
Esterification of the Acetate Group: Converting the potassium acetate to various esters would change the molecule's solubility and could be used to introduce other functional groups. For example, esterification of (4-acetylaminophenoxy) acetic acid with different alcohols has been used to synthesize a series of compounds with varying biological activities. derpharmachemica.com
Interactive Data Table: Predicted Effects of Structural Modifications
| Modification | Predicted Effect on Reactivity |
| Replace acetyl with trifluoroacetyl | Increased electrophilicity of the phenyl ring |
| Introduce a nitro group on the phenyl ring | Increased acidity of the methylene protons |
| Oxidize sulfanyl to sulfoxide | Increased polarity and potential for hydrogen bonding |
| Convert potassium acetate to ethyl ester | Increased lipophilicity |
An extensive search of publicly available scientific literature and chemical databases has been conducted to gather information on "this compound" and its potential applications as a chemical building block or reagent, as outlined in the user's request.
Despite a thorough investigation into its use as a precursor in organic synthesis—including as a building block for heterocyclic compounds, an intermediate in multi-component reactions, and as a chiral auxiliary or ligand precursor—no specific research findings, data, or scholarly articles mentioning "this compound" in these contexts could be located.
Similarly, a comprehensive search for the compound's role in catalysis, both as a precursor for homogeneous catalyst systems and as a component in heterogeneous catalyst design, yielded no relevant results.
The absence of information across these specified areas suggests that "this compound" is likely a novel compound or one that has not been documented in the scientific literature for these particular applications. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the currently available information.
Potential Applications As a Chemical Building Block or Reagent
Applications in Analytical Chemistry
Comprehensive studies detailing the broad applications of Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate in analytical chemistry are not extensively documented. The potential for its use would be theoretically based on the functional groups present in its structure: the potassium salt of a carboxylic acid, a thioether linkage, and an acetamido group. These features could lend themselves to various analytical applications, though specific examples are not prevalent in current research.
As a Reference Standard for Spectroscopic Methods
The utility of this compound as a reference standard for spectroscopic methods has not been established in the scientific literature. For a compound to serve as a reliable reference standard, it must have well-characterized and stable properties, including distinct spectral features in techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the compound's structure suggests it would produce characteristic spectra, its formal validation and distribution as a certified reference material are not documented.
Development of Detection Methodologies
There is a notable lack of specific detection methodologies developed for this compound. Generally, the development of such methods is driven by the compound's relevance in a particular field, such as pharmaceuticals, environmental science, or materials science. Without a clear application driving the need for its detection and quantification, dedicated analytical methods have not been a focus of research.
In a broader context, research has been conducted on developing analytical methods for structurally related compounds. For instance, a high-performance liquid chromatography with diode-array detection (HPLC-DAD) method was developed for the determination of a different compound, potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate. This indicates that HPLC-based techniques could potentially be adapted for the analysis of this compound, should the need arise. However, specific methods validated for this particular compound are not currently published.
Future Research Directions in the Chemistry of Potassium 2 4 Acetamidophenyl Sulfanyl Acetate
Advancements in Asymmetric Synthesis
The sulfur atom in 2-[(4-acetamidophenyl)sulfanyl]acetate offers the potential for chirality if oxidized to a sulfoxide (B87167). This chiral center could be pivotal for developing enantioselective derivatives with specific biological activities. Future research is expected to focus on the development of catalytic asymmetric methods to synthesize chiral analogs of this compound. rsc.orgresearchgate.net
Key research thrusts will likely include:
Chiral Catalysts: The design and application of novel chiral transition-metal catalysts and organocatalysts for the enantioselective oxidation of the sulfide (B99878) to a sulfoxide. rsc.orgresearchgate.net The use of chiral ligands, such as those derived from amino acids or BINOL, could enable high levels of stereocontrol. organic-chemistry.orgacs.org
Stereoselective C-S Bond Formation: Investigating catalytic asymmetric methods for the formation of the C-S bond itself, which could establish a chiral center at the sulfur atom in a single step. acs.org This approach could involve the use of chiral sulfur-transfer reagents or metal-catalyzed cross-coupling reactions with chiral ligands.
| Research Area | Potential Catalysts/Reagents | Expected Outcome |
| Asymmetric Oxidation | Chiral transition-metal complexes (e.g., with salen, BINAP ligands), Organocatalysts (e.g., chiral ketones) | Enantiomerically enriched sulfoxide derivatives |
| Asymmetric C-S Coupling | Palladium or copper catalysts with chiral phosphine (B1218219) ligands, Chiral sulfenylating agents | Direct synthesis of chiral sulfides |
Exploration of Novel Reaction Pathways
Moving beyond established synthetic routes, the exploration of novel reaction pathways could unlock more efficient and versatile methods for the synthesis and functionalization of Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate.
Future investigations may concentrate on:
C-H Functionalization: Direct functionalization of the aromatic ring or the acetate (B1210297) moiety through transition-metal-catalyzed C-H activation could provide a more atom-economical approach to novel derivatives. nih.gov This would bypass the need for pre-functionalized starting materials.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable novel transformations under mild reaction conditions. acs.org This could include new methods for C-S bond formation or the introduction of various functional groups.
Multicomponent Reactions: Designing one-pot multicomponent reactions to assemble the core structure of the molecule from simple, readily available starting materials would significantly improve synthetic efficiency. researchgate.net
Integration with Flow Chemistry and Automation
The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. amt.ukvapourtec.comresearchgate.net The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms.
Future research in this area will likely involve:
Development of Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the synthesis of the target compound. This would involve the use of packed-bed reactors, microreactors, and in-line purification techniques. nih.gov
Automated Reaction Optimization: Employing automated platforms for high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperature) to rapidly identify optimal synthetic protocols.
Real-time Reaction Monitoring: Integrating in-line analytical techniques, such as spectroscopy, to monitor reaction progress and product quality in real-time, allowing for precise process control.
| Technology | Application in Synthesis | Advantages |
| Flow Chemistry | Continuous production of the target compound and its intermediates. | Improved heat and mass transfer, enhanced safety, easier scalability. |
| Automation | High-throughput screening of reaction parameters. | Accelerated process development, identification of optimal conditions. |
| In-line Analytics | Real-time monitoring of reaction conversion and purity. | Tighter process control, improved product consistency. |
Development of Sustainable Synthesis Approaches
Green chemistry principles are increasingly guiding synthetic strategy. researchgate.netcambridgescholars.com Future research will undoubtedly focus on developing more environmentally benign methods for the synthesis of this compound.
Key areas for development include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents. cambridgescholars.com
Catalyst Recovery and Reuse: Employing heterogeneous catalysts or catalyst immobilization techniques to facilitate catalyst recovery and recycling, thereby reducing waste and cost.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing the generation of byproducts. rsc.org This could be achieved through the exploration of addition and cycloaddition reactions.
Deepening Mechanistic Understanding through Advanced Spectroscopic Probes
A thorough understanding of reaction mechanisms is crucial for process optimization and the development of new synthetic methods. researchgate.net Advanced spectroscopic techniques can provide invaluable insights into the intricate details of the chemical transformations involved in the synthesis and reactions of this compound.
Future research directions in this domain may include:
In-situ Spectroscopic Studies: Utilizing techniques such as in-situ NMR and IR spectroscopy to monitor the formation and consumption of reactants, intermediates, and products in real-time. This can help to elucidate reaction kinetics and identify transient species.
Mass Spectrometry for Intermediate Characterization: Employing advanced mass spectrometry techniques, such as ESI-MS and MALDI-MS, to detect and characterize reactive intermediates, which can provide direct evidence for proposed reaction pathways. nih.gov
Computational Modeling: Combining experimental spectroscopic data with quantum chemical calculations to build detailed models of reaction mechanisms, transition states, and potential energy surfaces.
| Spectroscopic Technique | Information Gained | Impact on Research |
| In-situ NMR/IR | Reaction kinetics, identification of intermediates. | Optimization of reaction conditions, validation of mechanistic hypotheses. |
| Advanced Mass Spectrometry | Detection and structural elucidation of transient species. | Direct evidence for proposed reaction pathways. |
| Computational Chemistry | Energetics of reaction pathways, transition state structures. | Predictive understanding of reactivity and selectivity. |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate?
- Methodology :
- Thioether formation : React 4-acetamidothiophenol with potassium haloacetate (e.g., bromoacetate) in a polar solvent (e.g., methanol) under reflux. Monitor progress via TLC (chloroform:methanol, 7:3) .
- Purification : Isolate the product by recrystallization from water or ethanol. For intermediates, use column chromatography (silica gel, ethyl ether/hexanes) .
- Key considerations : Optimize stoichiometry (1:1.2 molar ratio of thiol to acetate derivative) and reaction time (4–20 hours) to maximize yield .
Q. How can the compound be characterized spectroscopically and structurally?
- Spectroscopy :
- 1H NMR : Identify -NH protons (δ ~9.4 ppm) and methyl/methylene groups (δ ~2.1–4.5 ppm). For derivatives, aromatic protons appear at δ ~6.8–8.0 ppm .
- FTIR : Confirm C=O (1680–1700 cm⁻¹), S-H (2550–2600 cm⁻¹, if present), and acetamide N-H (3200–3300 cm⁻¹) stretches .
Q. What storage conditions ensure compound stability?
- Store at 0–6°C in airtight, light-protected containers. Avoid prolonged exposure to moisture, as thioethers may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. How can crystallographic data contradictions during refinement be resolved?
- Strategies :
- Use SHELXL’s new features (e.g., TWIN/BASF commands) to model disorder or twinning .
- Cross-validate with CheckCIF alerts: Compare anomalous bond lengths (e.g., C-S, ~1.8 Å) and angles with similar structures (e.g., phpy2NS ligand in Acta Cryst. C75) .
- Employ hydrogen-bonding analysis to resolve packing ambiguities .
Q. How to optimize reaction yields in thioether formation?
- Parameter screening :
- Solvent : Test methanol (polar protic) vs. DMF (polar aprotic). Methanol reduces byproduct formation in reactions with hydrazine hydrate .
- Catalyst : Add KOH (5–10 mol%) to deprotonate thiols and accelerate nucleophilic substitution .
- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track thiol depletion and product formation .
Q. How to validate batch purity for biological assays?
- Analytical methods :
- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% required for in vitro studies .
- Elemental analysis : Compare experimental C/H/N/S percentages with theoretical values (deviation <0.4%) .
- Cross-validation : Match NMR/FTIR data with published spectra of analogous compounds (e.g., ethyl [(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate) .
Q. What approaches elucidate the compound’s mechanism of action in biological systems?
- Target identification :
- Perform molecular docking against enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Validate with enzyme inhibition assays (IC50 determination) .
- Compare activity with analogs (e.g., ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate) to identify critical functional groups .
- Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected signaling pathways in cell models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
